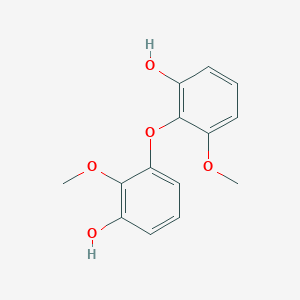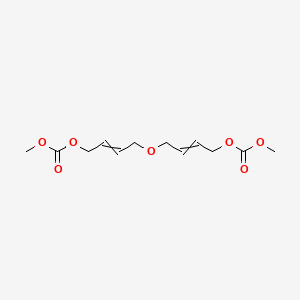
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is a chemical compound with the molecular formula C12H18O6. It is known for its unique structure, which includes two carbonate groups connected by a but-2-ene-4,1-diyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate typically involves the reaction of dimethyl carbonate with but-2-ene-4,1-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the biscarbonate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced species.
Substitution: The biscarbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate involves its interaction with molecular targets through its carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl oxydi-2,1-ethanediyl biscarbonate: Similar in structure but with different alkyl groups.
Dimethyl oxydi-2,1-ethanediyl biscarbonate: Another related compound with a different linkage.
Uniqueness
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is unique due to its specific but-2-ene-4,1-diyl linkage, which imparts distinct chemical properties and reactivity compared to other biscarbonates. This uniqueness makes it valuable in specialized applications and research .
Eigenschaften
CAS-Nummer |
65211-90-7 |
|---|---|
Molekularformel |
C12H18O7 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
4-(4-methoxycarbonyloxybut-2-enoxy)but-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H18O7/c1-15-11(13)18-9-5-3-7-17-8-4-6-10-19-12(14)16-2/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
BOWUMSHAJROGEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC=CCOCC=CCOC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
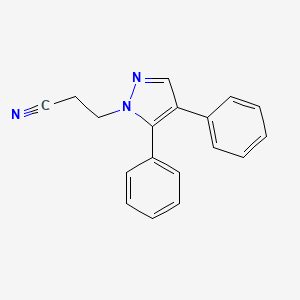
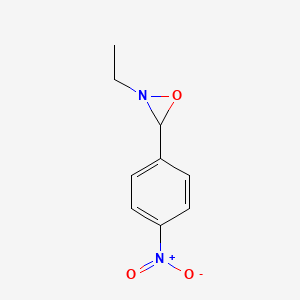
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
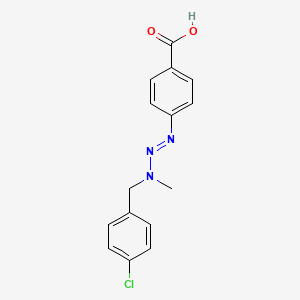

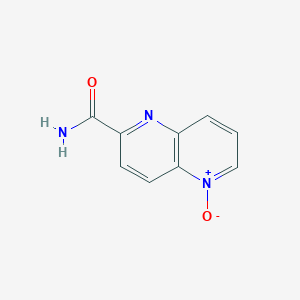
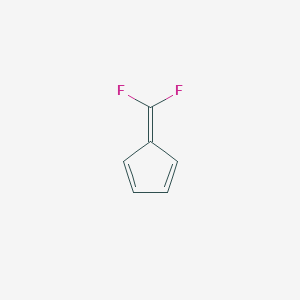
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)




